molecular formula C14H18O3 B1302506 2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid CAS No. 681459-16-5

2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid

Cat. No.: B1302506
CAS No.: 681459-16-5
M. Wt: 234.29 g/mol
InChI Key: WKKYTPXZTOHEPJ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable aromatic precursor followed by oxidation and subsequent functional group transformations. For instance, starting with 2,5-dimethylbenzene, a Friedel-Crafts alkylation can introduce the necessary aliphatic side chain, which is then oxidized to form the ketone and carboxylic acid functionalities.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid exerts its effects involves interactions with various molecular targets. The compound can act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways. Its aromatic and aliphatic components allow it to interact with both hydrophobic and hydrophilic environments, making it versatile in its applications.

Comparison with Similar Compounds

    2,2-Dimethyl-4-methyleneglutaric acid: This compound has a similar aliphatic structure but differs in its functional groups.

    2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane: This compound shares the dimethyl and aromatic characteristics but has a different ring structure.

Uniqueness: 2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its versatility in different research fields make it a valuable compound for scientific and industrial purposes.

Properties

IUPAC Name

4-(2,5-dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-9-5-6-10(2)11(7-9)12(15)8-14(3,4)13(16)17/h5-7H,8H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKYTPXZTOHEPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372699
Record name 2,2-DIMETHYL-4-(2,5-DIMETHYLPHENYL)-4-OXOBUTYRIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681459-16-5
Record name 2,2-DIMETHYL-4-(2,5-DIMETHYLPHENYL)-4-OXOBUTYRIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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